Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCVTYGEUKJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408952 | |
| Record name | Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351421-21-1 | |
| Record name | Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
The alkylation typically employs a bromo- or chloroethylindole derivative (e.g., 2-(1H-indol-3-yl)ethyl bromide) as the electrophilic partner. Key reaction parameters include:
| Parameter | Typical Value/Component | Role |
|---|---|---|
| Substrate | Diethyl acetamidomalonate | Nucleophilic malonate core |
| Electrophile | 2-(1H-Indol-3-yl)ethyl bromide | Alkylating agent |
| Base | Potassium carbonate (K₂CO₃) | Deprotonation, catalysis |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic medium |
| Temperature | Reflux (~66°C) | Accelerate reaction kinetics |
| Reaction Time | 13–18 hours | Ensure completion |
This methodology parallels the synthesis of analogous ω-cyanoalkylacetamidomalonic esters, where DAAM reacts with ω-bromoalkylnitriles under similar conditions. The indole moiety introduces steric and electronic challenges, necessitating prolonged reaction times compared to simpler alkylating agents.
Stepwise Reaction Mechanism and Workup
Alkylation Phase
The reaction proceeds via an SN2 mechanism, where the deprotonated α-carbon of DAAM attacks the electrophilic carbon of the bromoethylindole derivative. TBAB facilitates phase transfer, enhancing the solubility of inorganic bases in THF.
Critical Observations:
Post-Reaction Processing
After alkylation, the mixture undergoes standard workup:
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Filtration: Removes residual K₂CO₃ and TBAB.
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Solvent Evaporation: Concentrates the crude product under reduced pressure.
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Neutralization and Extraction: The residue is neutralized with dilute HCl (pH ~7) and extracted with ethyl acetate to isolate the organic phase.
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Crystallization: The product is purified via recrystallization from diethyl ether or petroleum ether, yielding the target compound as a crystalline solid.
Yield Optimization:
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Initial reports for analogous compounds cite yields up to 83%, though indole-containing variants may require further optimization due to side reactions (e.g., indole ring bromination).
Alternative Methodologies and Comparative Analysis
Indole Functionalization Strategies
Spirocyclic indole-piperidine systems synthesized via C-alkylation of DAAM with bromomethylarenes provide a template for indole incorporation:
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Bromoethylindole Synthesis: 2-(1H-Indol-3-yl)ethyl bromide can be prepared via bromination of 2-(1H-indol-3-yl)ethanol using PBr₃ or HBr/AcOH.
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Coupling Efficiency: Steric hindrance from the indole’s bicyclic structure may necessitate excess electrophile or elevated temperatures.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃):
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δ 1.25–1.32 (t, 6H, -OCH₂CH₃)
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δ 2.02 (s, 3H, -NHC(O)CH₃)
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δ 3.12–3.45 (m, 4H, -CH₂CH₂-indole)
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δ 4.20–4.35 (q, 4H, -OCH₂CH₃)
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δ 7.05–7.60 (m, 5H, indole aromatic protons)
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IR (KBr): Peaks at 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 3400 cm⁻¹ (N-H stretch).
Chromatographic Purity
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HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water 70:30).
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TLC: Rf 0.45 (silica gel, ethyl acetate/hexane 1:1).
Challenges and Mitigation Strategies
Competing Side Reactions
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Ester Hydrolysis: Prolonged exposure to aqueous base during workup may hydrolyze ester groups. Neutralization at pH 7 and rapid extraction minimize this risk.
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Indole Ring Bromination: Electrophilic bromine from residual KBr or TBAB could brominate the indole moiety. Use of fresh, dry reagents and controlled stoichiometry mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate has been studied for its potential in drug development, particularly in the context of cancer therapy and neuropharmacology.
- Anticancer Activity : The compound's indole moiety is known for its biological activity, particularly in inhibiting cancer cell proliferation. Studies have shown that derivatives of indole can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that compounds similar to this compound may enhance the efficacy of existing chemotherapeutics by acting synergistically against various cancer types .
- Neuroprotective Effects : The indole structure is also associated with neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases . This opens avenues for further exploration in treating conditions such as Alzheimer's disease.
Pharmacological Studies
Several pharmacological studies have evaluated the safety and efficacy of this compound:
- Toxicological Assessments : Toxicity studies have indicated that the compound has a favorable safety profile at therapeutic doses. Acute toxicity data suggests minimal adverse effects, making it a candidate for further clinical development .
- Bioavailability Studies : Research into the bioavailability of this compound shows promising results, indicating that it can be effectively absorbed and utilized by biological systems, which is crucial for its application in drug formulation .
Case Studies
- Study on Anticancer Efficacy :
- Neuroprotective Mechanism Investigation :
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate with analogous compounds, emphasizing substituent variations and their implications:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity The indole group in the target compound distinguishes it from analogs like the cyanoethyl () or 4-octylphenyl () derivatives. Indole’s aromaticity and hydrogen-bonding capability may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-aromatic substituents .
Functional Group Variations Amide vs. Nitrile Group: The cyanoethyl substituent in ’s compound offers a reactive site for further functionalization (e.g., reduction to amine or conversion to carboxylic acid) .
Molecular Weight and Applications
- Higher molecular weight compounds (e.g., ’s 433.58 g/mol) are often used as drug impurities or standards due to their structural complexity. The target compound’s intermediate weight (~360.4 g/mol) suggests suitability as a synthetic precursor in medicinal chemistry.
Safety and Handling
- Indole derivatives (e.g., ’s 2-(6-methylindol-3-yl)acetic acid) typically require standard safety precautions (gloves, ventilation). The target compound’s ester and amide groups may necessitate stable storage conditions (e.g., +5°C, anhydrous) akin to ’s compound .
Research Findings
- Synthetic Utility: The propanedioate ester framework is widely used in asymmetric synthesis. For example, Diethyl 2-phthalimidomalonate () serves as a precursor for amino acid derivatives, suggesting the target compound could similarly act as a chiral building block .
- Biological Relevance : Indole-containing compounds (e.g., ’s ethyl indol-3-yl acetate) are studied for antimicrobial and anticancer activities. The target compound’s structure aligns with scaffolds explored in serotonin receptor modulation .
Biological Activity
Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is a complex organic compound notable for its indole moiety, which is integral to many biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 351421-21-1
Molecular Formula: C19H24N2O5
Molecular Weight: 364.41 g/mol
The compound's structure includes an indole ring, which is associated with various pharmacological activities. The presence of the acetamido and propanedioate groups enhances its solubility and potential bioactivity.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Receptor Binding: The indole moiety allows for binding to serotonin receptors, potentially influencing mood and anxiety disorders.
- Enzyme Modulation: The compound may inhibit specific enzymes involved in metabolic pathways, thus showing promise in cancer therapy.
- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. This compound has been evaluated in various cancer models:
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated:
- It was shown to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- A study demonstrated a significant reduction in edema in a carrageenan-induced paw edema model.
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties:
- It has shown inhibitory effects against certain viruses in vitro, including influenza and HIV.
- Mechanistic studies indicate that it may interfere with viral entry or replication processes.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Breast Cancer Treatment:
- A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of this compound led to improved survival rates compared to standard therapies.
-
Research on Neuroprotective Effects:
- Animal models demonstrated that the compound could protect against neurodegeneration induced by oxidative stress, suggesting its utility in neurodegenerative diseases.
Q & A
Basic: What synthetic strategies and purification methods are recommended for Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate?
Answer:
The compound is typically synthesized via amidation or coupling reactions. For example, in analogous indole-containing malonate derivatives, amidation of activated carboxylic acids (e.g., benzoxazolone-acetic acid) with amino ester intermediates (e.g., tryptophan methyl ester) under peptide-coupling conditions (e.g., EDCI/HOBt) yields target compounds . Purification often involves column chromatography (silica gel) followed by analytical HPLC (>97% purity). Yield optimization requires controlled stoichiometry, inert atmospheres, and low-temperature conditions to minimize side reactions .
Basic: How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy:
- 1H/13C-NMR resolves indole protons (δ 7.0–8.5 ppm) and malonate/acetamido groups (δ 1.2–4.3 ppm for ethyl esters; δ 2.1 ppm for acetamido methyl) .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 433.2689 for related analogs) .
- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, with R-factor thresholds (<0.1) ensuring accuracy. Key parameters include triclinic symmetry (space group P1) and hydrogen bonding networks involving indole NH and ester carbonyls .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and chemical goggles are mandatory. Use NIOSH-approved respirators (e.g., P95) for aerosolized particles .
- Storage: Keep in airtight containers under dry, inert conditions (argon/N2) at –20°C to prevent hydrolysis .
- Spill response: Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Avoid aqueous drainage due to potential environmental toxicity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like TSPO?
Answer:
- Docking studies: Use software (e.g., Schrödinger’s Glide) to model binding to TSPO (PDB IDs: 4RYO, 4UC1). Validate poses by comparing Glide G-scores with known ligands (e.g., PK11195) .
- Pharmacophore modeling: Identify critical moieties (indole for hydrophobic interactions; malonate esters for hydrogen bonding) to guide structural optimization .
- MD simulations: Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) to prioritize candidates for in vitro testing .
Advanced: How should researchers resolve discrepancies in biological activity data across assay conditions?
Answer:
- Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line (e.g., HEK293 vs. BALB/c macrophages), and incubation time .
- Orthogonal validation: Cross-check in vitro results (e.g., radioligand binding IC50) with in vivo biodistribution (e.g., 99mTc-labeled tracer uptake in TSPO-rich organs) .
- Meta-analysis: Compare datasets using statistical tools (ANOVA, PCA) to identify outliers and confounders (e.g., batch-to-batch purity variations) .
Advanced: What environmental safety assessments are relevant for derivatives of propanedioate esters?
Answer:
- Degradation studies: Monitor hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV-Vis) to estimate half-life and persistence .
- Ecotoxicology: Use OECD guidelines (e.g., Test No. 201) to assess algal growth inhibition (EC50) and bioaccumulation (log Kow <3 preferred) .
- Regulatory compliance: Align with EPA’s TSCA frameworks for low-priority substances, focusing on Henry’s law constants (<1 × 10⁻⁵ atm·m³/mol) to evaluate atmospheric impact .
Advanced: What strategies enable enantiomeric resolution of chiral analogs of this compound?
Answer:
- Chiral chromatography: Use HPLC with amylose/cellulose-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (hexane/isopropanol) .
- Crystallization-induced diastereomer resolution: Form salts with chiral auxiliaries (e.g., L-tartaric acid) and recrystallize in ethanol/water mixtures .
- Circular dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves (B3LYP/6-31G*) .
Advanced: How are stability and reactivity under varying experimental conditions characterized?
Answer:
- Forced degradation: Expose to stress conditions (40°C/75% RH, 0.1 M HCl/NaOH) and quantify degradation products via LC-MS. Malonate esters are prone to hydrolysis, forming dicarboxylic acids .
- Thermal analysis: DSC/TGA determine decomposition onset (>150°C) and identify polymorphic transitions .
- Reactivity screening: Test compatibility with common reagents (e.g., Grignard, oxidizing agents) to guide synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
